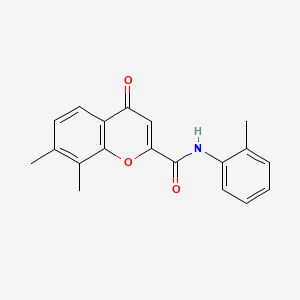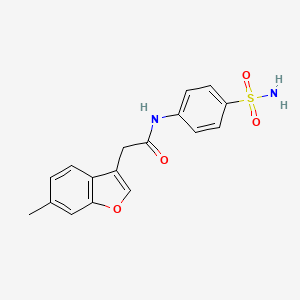![molecular formula C22H22N2O4S B11400580 6-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400580.png)
6-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several structural elements:
- The core structure is a chromene ring (a fused benzene and pyran ring system).
- Attached to the chromene ring, we have a benzothiophene moiety (a five-membered heterocycle containing sulfur).
- The compound also contains an ethyl group, a methylcarbamoyl group, and a carboxamide group.
- Overall, it’s a complex molecule with potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can discuss general strategies for constructing similar chromene-based compounds.
- Industrial production methods would likely involve multi-step syntheses, starting from commercially available precursors.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the sulfur atom in the benzothiophene ring could lead to sulfone formation.
Reduction: Reduction of the carbonyl group in the chromene ring could yield the corresponding alcohol.
Substitution: The amide nitrogen could participate in nucleophilic substitution reactions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. The chromene and benzothiophene moieties are often associated with bioactivity.
Biological Studies: Explore its effects on cellular processes, receptors, or enzymes.
Industry: Assess its use as a building block for other compounds.
Mechanism of Action
- To determine the mechanism, we’d need experimental data. we can speculate:
- The compound might interact with specific protein targets (e.g., enzymes, receptors) due to its structural features.
- It could modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have a direct list of similar compounds. you can compare it to related molecules based on chromene or benzothiophene scaffolds.
- Highlight its uniqueness by emphasizing specific functional groups or structural features.
Remember, while I can’t provide exact synthetic routes for this specific compound, I encourage further research and exploration.
Properties
Molecular Formula |
C22H22N2O4S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-12-8-9-16-14(10-12)15(25)11-17(28-16)20(26)24-22-19(21(27)23-2)13-6-4-5-7-18(13)29-22/h8-11H,3-7H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
AHTVBNUTUSHQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11400498.png)
![1-Methyl-4-{2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazine](/img/structure/B11400502.png)
![4-(3-ethoxy-4-hydroxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400510.png)
![6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11400511.png)
![Diethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11400522.png)

![4-chloro-N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11400533.png)
![6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11400535.png)


![3-(4-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11400543.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400559.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400562.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea](/img/structure/B11400564.png)
